AVE-0118 Atrial Refractory Period Prolongation Without QTc Prolongation: Direct Comparison Versus Dofetilide
AVE-0118 produces significant atrial effective refractory period (AERP) prolongation without detectable QTc interval prolongation, in direct contrast to the selective IKr blocker dofetilide [1]. This differential ventricular safety profile represents a critical distinction between atrial-selective potassium channel blockade and conventional Class III antiarrhythmic mechanisms. In anesthetized pigs, AVE-0118 (1 mg/kg i.v.) prolonged left atrial ERP by 49.6±4.1 ms (53.2±6.2% relative increase) and right atrial ERP by 37.7±9.7 ms (27.6±6.8% relative increase) while producing no significant change in QTc interval [1]. By comparison, dofetilide (10 μg/kg) prolonged QTc by 16.9% (P<0.001) and exhibited a significantly stronger effect on right atrial ERP (34.7±5 ms) than left atrial ERP (23.5±7 ms) at 300 ms BCL, with only 14% inhibition of left atrial vulnerability [1].
| Evidence Dimension | Atrial ERP prolongation and ventricular repolarization (QTc) effects |
|---|---|
| Target Compound Data | AVE-0118 (1 mg/kg i.v.): Left atrial ERP +49.6±4.1 ms (+53.2±6.2% relative); Right atrial ERP +37.7±9.7 ms (+27.6±6.8% relative); QTc: no significant change; LAV inhibition: 100% |
| Comparator Or Baseline | Dofetilide (10 μg/kg i.v.): Right atrial ERP +34.7±5 ms; Left atrial ERP +23.5±7 ms; QTc +16.9% (P<0.001); LAV inhibition: 14% |
| Quantified Difference | AVE-0118 produced greater left atrial ERP prolongation (49.6 ms vs 23.5 ms) and complete LAV inhibition (100% vs 14%) without QTc prolongation, whereas dofetilide significantly prolonged QTc by 16.9% |
| Conditions | Pentobarbital-anesthetized pigs; ERP determined via S1-S2 stimulus method at 240, 300, and 400 ms BCL; QTc interval measurement; left atrial vulnerability (LAV) assessed by premature S2 extrastimulus inducibility |
Why This Matters
Researchers selecting AVE-0118 over dofetilide for AF models obtain atrial ERP prolongation without the confounding ventricular proarrhythmic liability (QTc prolongation) inherent to IKr-blocking Class III agents, enabling cleaner interrogation of atrial-selective antiarrhythmic mechanisms.
- [1] Wirth KJ, Paehler T, Rosenstein B, et al. Atrial effects of the novel K(+)-channel-blocker AVE0118 in anesthetized pigs. Cardiovasc Res. 2003;60(2):298-306. View Source
